1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline
Overview
Description
1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a glucopyranose ring fused with a thiazoline ring, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the glucopyranose ring: This can be achieved through the cyclization of a suitable sugar derivative.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine under controlled conditions to ensure selective substitution.
Formation of the thiazoline ring: This is usually accomplished through a cyclization reaction involving a thiol and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: This can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The compound’s unique structure allows it to bind selectively to certain enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dideoxy-D-ribose
- 1,2-Dideoxy-D-ribofuranose
- 1,4-Anhydro-2-deoxy-D-erythro-pentitol
Uniqueness
1,2-Dideoxy-2’-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2’-thiazoline stands out due to its fused glucopyranose-thiazoline structure, which imparts unique chemical and biological properties not found in the similar compounds listed above
Properties
IUPAC Name |
(3aR,5R,6S,7R,7aR)-2-(dimethylamino)-5-(hydroxymethyl)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c1-11(2)9-10-5-7(14)6(13)4(3-12)15-8(5)16-9/h4-8,12-14H,3H2,1-2H3/t4-,5-,6-,7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGJEFCGABVOP-FMDGEEDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2C(C(C(OC2S1)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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